molecular formula C18H21N3O4S B5205928 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide CAS No. 5861-34-7

4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide

Cat. No. B5205928
CAS RN: 5861-34-7
M. Wt: 375.4 g/mol
InChI Key: KYMJPRSUWSCQHC-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and organic synthesis.

Scientific Research Applications

4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Additionally, 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has been studied for its potential use in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are important for the maintenance of acid-base balance in the body.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has also been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes. Additionally, 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has been shown to modulate the activity of certain neurotransmitters in the brain, which may be beneficial for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. It is also relatively inexpensive compared to other compounds used in scientific research. However, 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has some limitations as well. It is a toxic compound that requires careful handling and disposal. Additionally, its solubility in water is limited, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide. One area of interest is the development of new drugs for the treatment of neurological disorders. 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has been shown to modulate the activity of certain neurotransmitters in the brain, which may be beneficial for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new anticancer agents. 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells, and further research may lead to the development of more potent and selective anticancer agents. Additionally, 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide may have potential applications in the field of organic synthesis, as it can be used as a building block for the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-(1-piperidinyl)aniline in the presence of a base. The reaction takes place under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified by recrystallization or column chromatography.

properties

IUPAC Name

4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14-5-10-17(13-18(14)21(22)23)26(24,25)19-15-6-8-16(9-7-15)20-11-3-2-4-12-20/h5-10,13,19H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMJPRSUWSCQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386815
Record name 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide

CAS RN

5861-34-7
Record name 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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